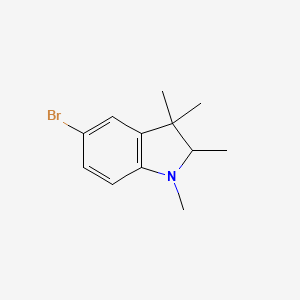
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 5-position and four methyl groups at the 1, 2, 3, and 3 positions of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the bromination of 1,2,3,3-tetramethyl-2,3-dihydro-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced indole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxidized indole compounds, and reduced indole derivatives, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromoindole: Lacks the additional methyl groups and has different chemical and biological properties.
1,2,3,3-Tetramethylindole: Does not contain the bromine atom, resulting in distinct reactivity and applications.
5-Chloro-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
Uniqueness
5-Bromo-1,2,3,3-tetramethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and multiple methyl groups, which confer specific chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
111511-15-0 |
|---|---|
Fórmula molecular |
C12H16BrN |
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
5-bromo-1,2,3,3-tetramethyl-2H-indole |
InChI |
InChI=1S/C12H16BrN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-8H,1-4H3 |
Clave InChI |
HUFCAYBMGPVYDK-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C2=C(N1C)C=CC(=C2)Br)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



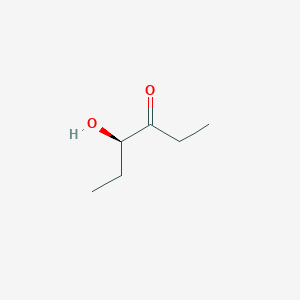
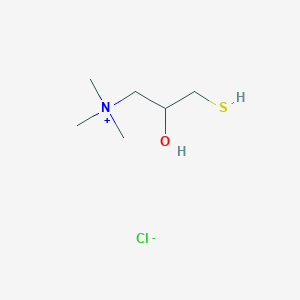
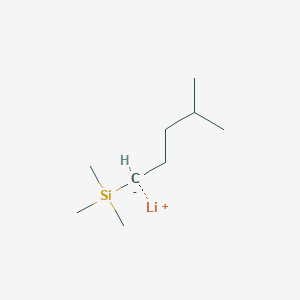
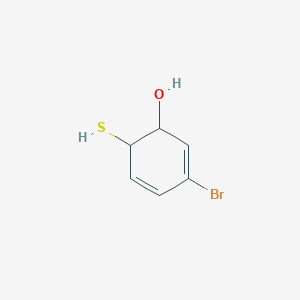
![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)
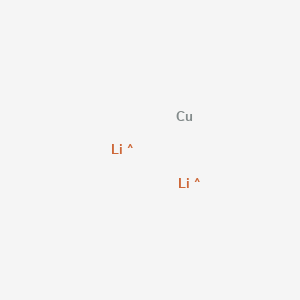
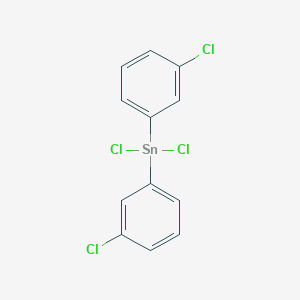
![4-[5-(Dodecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14311187.png)
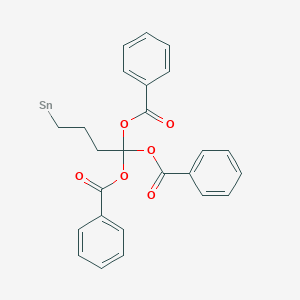

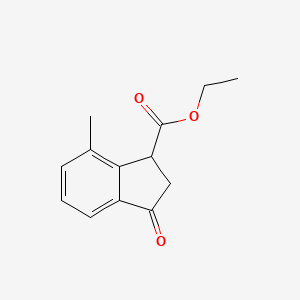
![4-Cyclohexylidene-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14311214.png)
![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis(3,4-dimethoxybenzene)](/img/structure/B14311218.png)
